4-(4-Bromo-1,3-thiazol-2-yl)pyridine
CAS No.: 1142195-11-6
Cat. No.: VC2546851
Molecular Formula: C8H5BrN2S
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1142195-11-6 |
---|---|
Molecular Formula | C8H5BrN2S |
Molecular Weight | 241.11 g/mol |
IUPAC Name | 4-bromo-2-pyridin-4-yl-1,3-thiazole |
Standard InChI | InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H |
Standard InChI Key | UJZYFILMBWMMRA-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C2=NC(=CS2)Br |
Canonical SMILES | C1=CN=CC=C1C2=NC(=CS2)Br |
Introduction
Chemical Identity and Properties
4-(4-Bromo-1,3-thiazol-2-yl)pyridine is a heterocyclic compound comprising a 4-bromothiazole ring linked to a pyridine moiety at the C-2 position of the thiazole. This structural arrangement creates a molecule with distinctive chemical and physical properties that contribute to its research utility.
Basic Identifiers
The compound is uniquely identified through several standardized chemical identifiers, as detailed in the following table:
Parameter | Value |
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CAS Number | 1142195-11-6 |
Molecular Formula | C₈H₅BrN₂S |
Molecular Weight | 241.11 g/mol |
IUPAC Name | 4-(4-bromo-1,3-thiazol-2-yl)pyridine |
InChI Key | UJZYFILMBWMMRA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=N1)C2=NC(=CS2)Br |
Property | Value |
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Physical State | Solid at room temperature |
Standard Purity | ≥95% |
Solubility | Soluble in organic solvents (DMSO, dichloromethane, chloroform) |
Appearance | Crystalline solid |
Structural Characteristics
The molecular architecture of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine features distinct structural elements that influence its chemical behavior and interactions.
Core Structure
The compound consists of two heterocyclic rings: a 1,3-thiazole ring and a pyridine ring. The thiazole ring contains a bromine substituent at the C-4 position, while the C-2 position connects directly to the pyridine ring. This arrangement creates a planar molecule with specific electronic distribution and reactivity patterns .
Structural Comparison with Related Compounds
4-(4-Bromo-1,3-thiazol-2-yl)pyridine belongs to a family of heterocyclic compounds with varying biological activities. Its structural features can be compared with similar compounds to understand structure-activity relationships:
Compound | CAS Number | Key Structural Difference |
---|---|---|
4-(4-Bromo-1,3-thiazol-2-yl)pyridine | 1142195-11-6 | Reference compound |
2-(4-Bromo-1,3-thiazol-2-yl)pyridine | 1142195-09-2 | Pyridine connected at position 2 instead of position 4 |
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine | 70031-93-5 | Contains additional phenyl ring between thiazole and bromine |
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one | 959239-58-8 | Pyridine ring is modified to a dihydropyridin-2-one |
Synthesis Methods
Several synthetic routes have been reported for the preparation of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine and structurally similar compounds. These methods provide valuable insights into practical approaches for obtaining this compound.
Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis represents one of the most common methods for preparing thiazole derivatives, including 4-(4-Bromo-1,3-thiazol-2-yl)pyridine. This approach typically involves the reaction between α-haloketones and thiourea derivatives or thioamides under appropriate conditions .
A general synthetic pathway involves:
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Reaction of a pyridine-carbothioamide with an appropriate haloacetyl compound
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Cyclization under basic or neutral conditions
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Purification to obtain the desired thiazole-pyridine hybrid
Chemical Reactivity
The reactivity of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine is governed by the electronic properties of both the thiazole and pyridine rings, as well as the bromine substituent.
Key Reactive Sites
Several reactive sites exist within the molecular framework:
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The bromine at the C-4 position of the thiazole ring serves as an excellent leaving group for nucleophilic substitution reactions and an important functional handle for cross-coupling reactions .
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The nitrogen atom of the pyridine ring acts as a weak base and potential nucleophile, capable of participating in various reactions including alkylation and coordination with metal centers.
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The thiazole ring itself possesses a unique electronic distribution that influences its participation in electrophilic and nucleophilic reactions .
Transformation Reactions
This compound can undergo various transformations that capitalize on its reactive centers:
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Cross-coupling reactions: The bromine substituent allows for Suzuki, Stille, or Negishi coupling reactions to introduce new functional groups .
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Nucleophilic substitution: The bromine can be displaced by various nucleophiles to create new derivatives.
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Coordination chemistry: Both the pyridine and thiazole nitrogens can coordinate with metal centers, making this compound potentially useful in coordination chemistry and catalysis applications.
Analytical Characterization
Various analytical techniques have been employed to characterize 4-(4-Bromo-1,3-thiazol-2-yl)pyridine and confirm its structure and purity.
Spectroscopic Data
Spectroscopic analyses provide crucial information about the structural features of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the pyridine ring and the single proton on the thiazole ring. The thiazole proton generally appears as a singlet around δ 7.5-8.0 ppm, while pyridine protons show characteristic coupling patterns in the aromatic region .
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Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic bands for C=N stretching (around 1600-1650 cm⁻¹), aromatic C=C stretching, and C-Br stretching (around 550-650 cm⁻¹).
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Mass Spectrometry: The mass spectrum typically shows the molecular ion peak at m/z 241 with a characteristic isotopic pattern due to the presence of bromine (approximately equal intensities at M and M+2) .
Chromatographic Behavior
Chromatographic techniques are essential for purification and analysis:
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Thin-Layer Chromatography (TLC): The compound can be separated and monitored using silica gel plates and appropriate solvent systems such as petroleum ether/ethyl acetate mixtures.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with appropriate mobile phases allows for effective separation and quantification.
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Flash Chromatography: This technique is commonly employed for purification following synthesis, typically using silica gel as the stationary phase and gradient elution with mixed solvents .
Supplier | Catalog Number | Available Quantities | Reported Purity |
---|---|---|---|
Sigma-Aldrich/Enamine | ENA408615973 | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g | Not specified |
CymitQuimica | 10-F652046 | 250 mg, 1 g (discontinued) | 95% |
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